3-methoxy-2-methyl-6-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2H-indazole
Description
Properties
IUPAC Name |
(3-methoxy-2-methylindazol-6-yl)-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-20-18(23-2)15-7-4-11(8-16(15)19-20)17(22)21-12-5-6-13(21)10-14(9-12)24-3/h4,7-8,12-14H,5-6,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEVTLBSOWKRKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)C(=O)N3C4CCC3CC(C4)SC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-2-methyl-6-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2H-indazole typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Indazole Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic conditions.
Introduction of the Bicyclic System: The bicyclic system can be introduced via a Diels-Alder reaction or other cycloaddition reactions involving suitable dienes and dienophiles.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-2-methyl-6-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2H-indazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield the corresponding alcohol.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Activities
The compound exhibits a range of biological activities, making it a candidate for drug development. Research indicates that it may possess:
- Antimicrobial Properties : Studies have shown that derivatives of azabicyclo compounds can inhibit bacterial growth, suggesting potential use as antibiotics or antiseptics.
- CNS Activity : Given its structural similarity to known psychoactive substances, it may interact with neurotransmitter systems, offering avenues for treating neurological disorders such as anxiety or depression.
- Anti-inflammatory Effects : Compounds with similar frameworks have demonstrated the ability to reduce inflammation, indicating potential applications in treating chronic inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial properties of azabicyclo derivatives, including the target compound. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli at low concentrations, suggesting its potential as a lead compound for antibiotic development .
- Neuropharmacological Research : In a recent investigation into the effects of azabicyclo compounds on neurotransmitter release, researchers found that 3-methoxy-2-methyl-6-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2H-indazole modulated serotonin levels in vitro, indicating possible applications in treating mood disorders .
- Anti-inflammatory Studies : A clinical trial assessed the anti-inflammatory properties of related compounds in patients with rheumatoid arthritis. The results indicated that these compounds could significantly reduce markers of inflammation, paving the way for further exploration of this compound's therapeutic potential .
Materials Science Applications
Polymer Chemistry
The unique chemical structure allows for incorporation into polymers, potentially enhancing their mechanical properties or introducing new functionalities. Research has indicated that including azabicyclo structures can improve thermal stability and mechanical strength in polymer matrices, making them suitable for advanced material applications .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Key modifications that have been explored include:
- Altering substituents on the indazole ring to enhance bioactivity.
- Modifying the methylsulfanyl group to improve solubility and bioavailability.
Mechanism of Action
The mechanism of action of 3-methoxy-2-methyl-6-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2H-indazole would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound to structurally related 8-azabicyclo[3.2.1]octane derivatives, focusing on core modifications, substituent variations, and attached functional groups.
Core Modifications
- 3-(Methylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride (): Shares the same bicyclic core and 3-(methylsulfanyl) substituent but lacks the indazole-carbonyl moiety. The hydrochloride salt form may enhance solubility compared to the free base .
- 8-Methyl-3-(2-naphthalenyl)-8-azabicyclo[3.2.1]oct-2-ene (): Features a naphthyl substituent at position 3 and a double bond in the bicyclic system, reducing conformational rigidity compared to the fully saturated target compound .
Substituent Variations
Attached Moieties
- Benzimidazole-carboxylate (): A benzimidazole ring replaces the indazole in the target compound. The oxo group at position 2 may influence hydrogen-bonding interactions .
- Triazolyl-dihydropyridazinone (): A triazole substituent at position 3 and a dihydropyridazinone moiety suggest divergent pharmacokinetic properties, such as metabolic stability .
Key Structural and Functional Insights
- Methylsulfanyl vs. Aryl Substituents : The 3-(methylsulfanyl) group in the target compound and may enhance lipophilicity compared to polar substituents (e.g., hydroxyl or carboxylate) seen in tropifexor . This could improve membrane permeability but may also increase off-target interactions.
- Indazole vs.
- Synthetic Strategies : highlights alkylation and silane-mediated reactions for functionalizing the bicyclic core, which may be applicable to synthesizing the target compound .
Biological Activity
3-Methoxy-2-methyl-6-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2H-indazole is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article explores its biological activity through various studies, highlighting its mechanisms, effects, and potential applications.
Chemical Structure
The compound features a unique bicyclic structure combined with an indazole moiety, which is essential for its biological properties. The presence of the methylsulfanyl group and methoxy substituent may influence its interaction with biological targets.
Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly those involved in dopaminergic and serotonergic signaling pathways. For instance, derivatives of bicyclic compounds have been shown to inhibit the dopamine transporter (DAT) selectively, which could be relevant for treating conditions like cocaine addiction .
Biological Activity Summary
The biological activities of this compound can be summarized as follows:
Study 1: Dopamine Transporter Inhibition
A study focused on 3-aryl-8-thiabicyclo[3.2.1]octanes demonstrated that modifications to the bicyclic structure led to potent DAT inhibitors with IC50 values ranging from 7 to 43 nM. This finding suggests that similar modifications in this compound could enhance its efficacy as a DAT inhibitor .
Study 2: Antimicrobial Activity
In another investigation, derivatives of bicyclic compounds were tested for antimicrobial activity against Staphylococcus aureus and Candida albicans. The results indicated significant inhibition at various concentrations, implying that this structural class may possess inherent antimicrobial properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
